

5-Bromopentyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromopentyl acetate*

Cat. No.: B044996

[Get Quote](#)

CAS Number: 15848-22-3

This technical guide provides an in-depth overview of **5-Bromopentyl acetate**, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its utility as a versatile building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), makes it a valuable component in the modern medicinal chemist's toolbox.

Chemical and Physical Properties

5-Bromopentyl acetate is a clear, colorless to light yellow liquid.^{[1][2]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	15848-22-3	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₃ BrO ₂	[1]
Molecular Weight	209.08 g/mol	[4]
Appearance	Clear colorless to light yellow liquid	[1] [2]
Boiling Point	109-110 °C at 15 mmHg	[3] [4]
Density	1.255 g/mL at 25 °C	[3] [4]
Refractive Index (n _{20/D})	1.462	[3] [4]
Solubility	Slightly soluble in water.	[1]
Flash Point	>110 °C	
EINECS Number	239-961-8	[1] [4]

Synthesis of 5-Bromopentyl Acetate

5-Bromopentyl acetate can be synthesized from 5-bromo-1-pentanol and acetic anhydride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 5-Bromopentyl Acetate

Materials:


- 5-bromo-1-pentanol (33.4 g, 200 mmol)
- Anhydrous sodium carbonate (25.4 g, 240 mmol)
- N,N-dimethyl-4-aminopyridine (DMAP) (2.4 g, 20 mmol)
- Toluene (200 mL)
- Acetic anhydride (22.5 g, 220 mmol)

- Water
- Dilute hydrochloric acid

Procedure:

- To a reaction flask, add 5-bromo-1-pentanol, anhydrous sodium carbonate, N,N-dimethyl-4-aminopyridine, and toluene.
- While stirring the mixture under ice cooling, add acetic anhydride dropwise.
- After the dropwise addition is complete, continue to stir the mixture for 1 hour under ice cooling.
- Wash the resulting reaction mixture successively with water (twice), then with dilute hydrochloric acid, and finally with water again.
- Distill off the toluene under reduced pressure to obtain **5-bromopentyl acetate**.

This procedure is expected to yield a quantitative amount of the product.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromopentyl acetate**.

Applications in Drug Development

5-Bromopentyl acetate serves as a key building block in organic synthesis, particularly for the introduction of a flexible five-carbon chain. One of its most significant applications in modern drug discovery is in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

5-Bromopentyl acetate is a precursor to linkers of five carbons in length. The ester can be hydrolyzed to the corresponding alcohol, and the bromide can be displaced by a nucleophile to attach to one of the ligands. Alternatively, the corresponding 1,5-dibromopentane can be used to directly alkylate a ligand, installing the same C5 linker.

Experimental Protocol: Synthesis of a PROTAC Linker Precursor

The following protocol describes the alkylation of pomalidomide, a common E3 ligase ligand, with 1,5-dibromopentane to form an intermediate that can be further elaborated into a PROTAC. This illustrates the role of the C5 chain that can also be derived from **5-bromopentyl acetate**.

Materials:

- Pomalidomide (1.0 eq)
- Potassium carbonate (2.0 eq)
- 1,5-dibromopentane (3.0 eq)
- Dimethylformamide (DMF)
- Sodium azide (3.0 eq)
- Water
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate

Procedure:

Part 1: Alkylation of Pomalidomide

- To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(5-bromopentyl)-pomalidomide.

Part 2: Azidation

- To a solution of the crude N-(5-bromopentyl)-pomalidomide in DMF, add sodium azide.
- Stir the reaction mixture at 60 °C for 6 hours.
- After cooling to room temperature, dilute the reaction with water and extract with DCM (3 times).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide-functionalized pomalidomide linker.

This azide-functionalized linker can then be coupled to an alkyne-functionalized ligand for the protein of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the final PROTAC.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC using a C5 linker.

Safety Information

5-Bromopentyl acetate should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromopentyl acetate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- To cite this document: BenchChem. [5-Bromopentyl Acetate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044996#5-bromopentyl-acetate-cas-number-and-properties\]](https://www.benchchem.com/product/b044996#5-bromopentyl-acetate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com